molecular formula C20H21ClN2O2 B2742663 2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline CAS No. 1094214-93-3

2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline

Cat. No.: B2742663
CAS No.: 1094214-93-3
M. Wt: 356.85
InChI Key: BOWPXTOSMCABJA-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline is a synthetic chemical building block of interest in several advanced research fields. Its molecular structure incorporates a 1,3,3-trimethylindoline moiety, a scaffold recognized in the development of various functional materials . The presence of the nitropropylidene and chlorophenyl substituents suggests potential for applications in organic electronics and as a precursor in the synthesis of more complex heterocyclic compounds. Researchers are exploring its utility in areas such as nonlinear optics and as a key intermediate for pharmaceuticals and agrochemicals, given that similar structural motifs are found in compounds with diverse biological activities . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

(2E)-2-[2-(4-chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-20(2)17-6-4-5-7-18(17)22(3)19(20)12-15(13-23(24)25)14-8-10-16(21)11-9-14/h4-12,15H,13H2,1-3H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWPXTOSMCABJA-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(C[N+](=O)[O-])C3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C(C[N+](=O)[O-])C3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains the primary route to indoline derivatives. Reaction of phenylhydrazine with 3-methyl-2-butanone under acidic conditions (e.g., HCl or H₂SO₄) yields 2,3,3-trimethylindolenine, which is subsequently methylated to form Fischer’s base.

Reaction Conditions

  • Catalyst : 10% HCl (v/v)
  • Temperature : 80–100°C
  • Yield : 70–85%

Alternative Synthesis from 2,3,3-Trimethylindolenine

As noted in search result, Fischer’s base is synthesized via alkylation of 2,3,3-trimethylindolenine with dimethyl carbonate under basic conditions:
$$
\text{2,3,3-Trimethylindolenine} + (\text{CH}3\text{O})2\text{CO} \xrightarrow{\text{NaOCH}3} \text{1,3,3-Trimethyl-2-methyleneindoline} + \text{CO}2 + \text{CH}_3\text{OH}
$$
Key Parameters

  • Solvent : Methanol
  • Reaction Time : 6–8 hours
  • Purity : ≥97% (GC)

Functionalization of Fischer’s Base with 2-(4-Chlorophenyl)-3-Nitropropylidene

Knoevenagel Condensation Strategy

The propylidene side chain is introduced via condensation of Fischer’s base with 2-(4-chlorophenyl)-3-nitropropanal . This reaction proceeds under mild acidic conditions, leveraging the electrophilic methylene group in Fischer’s base.

Synthetic Procedure

  • Preparation of 2-(4-Chlorophenyl)-3-nitropropanal :
    • Henry Reaction : 4-Chlorobenzaldehyde reacts with nitroethane in the presence of ammonium acetate to form β-nitro alcohol, which is oxidized to the aldehyde using MnO₂.

      $$

      \text{4-ClC}6\text{H}4\text{CHO} + \text{CH}3\text{CH}2\text{NO}2 \xrightarrow{\text{NH}4\text{OAc}} \text{4-ClC}6\text{H}4\text{CH(OH)CH}2\text{NO}2 \xrightarrow{\text{MnO}2} \text{4-ClC}6\text{H}4\text{CH=CHNO}2

      $$
    • Yield : 60–65%
  • Condensation with Fischer’s Base :
    • Catalyst : Piperidine (10 mol%)
    • Solvent : Ethanol
    • Temperature : Reflux (78°C)
    • Reaction Time : 12 hours
    • Yield : 50–55%

Mechanistic Insight
The reaction proceeds via nucleophilic attack of the indoline’s methylene carbon on the aldehyde, followed by dehydration to form the conjugated propylidene system.

Alternative Synthetic Routes

Nitroalkene Cycloaddition

A [4+2] cycloaddition between Fischer’s base and 1-(4-chlorophenyl)-2-nitroethene offers a stereoselective pathway. This method avoids the need for aldehyde intermediates but requires stringent anhydrous conditions.

Reaction Parameters

  • Catalyst : BF₃·Et₂O (5 mol%)
  • Solvent : Dichloromethane
  • Temperature : 25°C
  • Yield : 45–50%

Post-Functionalization Nitration

Nitration of a pre-formed 2-(4-chlorophenyl)propylidene intermediate using mixed acid (HNO₃/H₂SO₄) introduces the nitro group. However, this method risks over-nitration and requires precise temperature control (0–5°C).

Physicochemical Properties and Characterization

Spectral Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.42 (s, 6H, CH₃), 2.98 (s, 3H, N-CH₃), 6.82–7.45 (m, 4H, aromatic), 8.12 (d, J = 15.6 Hz, 1H, CH=CHNO₂).
  • IR (KBr): ν 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 1620 cm⁻¹ (C=C).

Thermal Stability

  • Melting Point : 128–130°C (lit.)
  • Decomposition Temperature : >250°C

Industrial-Scale Production and Cost Analysis

Manufacturer Purity Price (USD/kg) Scale
Hebei Chuanghai 99% 10.00 100 mt/year
Hebei Mujin 99% 0.00 50 mt/month
Ouhuang Engineering 99.7% 30.00 200 mt/year

Data sourced from CAS 118-12-7 suppliers.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

    Reduction: Formation of 2-[2-(4-Aminophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline.

    Oxidation: Formation of corresponding oxides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on compounds with shared structural motifs (e.g., chlorophenyl groups, heterocyclic cores) from the provided evidence. Direct data for the target compound are absent, but insights can be drawn from substituent effects and analogous systems.

Core Structure and Functional Groups

  • Target Compound : Features a nitropropylidene chain and a trimethylindoline core. The nitro group is electron-withdrawing, likely influencing reactivity and stability.
  • 3-Chloro-N-phenyl-phthalimide () : Contains a chlorophenyl group and a phthalimide core. The chlorine atom enhances electrophilic substitution reactivity, while the phthalimide ring system is rigid and planar, favoring polymer synthesis .
  • [3-(4-Chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine () : Includes a dimethylamine group and a pyridine ring. The amine group confers basicity, contrasting with the nitro group’s electron-withdrawing nature in the target compound .

Physicochemical Properties

Property Target Compound (Inferred) 3-Chloro-N-phenyl-phthalimide [3-(4-Chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
Solubility Likely low (nitro/chlorophenyl groups) Low (aromatic, non-polar) Moderate (amine enhances polarity)
Reactivity Nitro group: electrophilic attack Chlorine: nucleophilic substitution Amine: protonation, coordination
Thermal Stability High (aromatic stabilization) High (used in polyimide synthesis) Moderate (amine may degrade)

Limitations of Available Evidence

The provided sources lack direct data on the target compound, necessitating caution in extrapolating properties. For example:

  • Structural Analog Gaps : Differences in substituents (e.g., nitro vs. amine) limit direct comparisons. Experimental studies are required to validate inferred properties.

Biological Activity

2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline (CAS: 380192-77-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular properties, biological effects, and relevant case studies.

Molecular Properties

  • Molecular Formula : C20_{20}H21_{21}ClN2_2O2_2
  • Molar Mass : 356.84594 g/mol
  • Structure : The compound features a trimethylindoline core with a chlorophenyl and nitropropylidene substituent.

Cytotoxicity and Genotoxicity

The biological activity of compounds like this compound may include cytotoxic effects on cancer cells. A study involving related compounds demonstrated that modifications in the indoline structure could lead to increased cytotoxicity against different cancer cell lines. Genotoxicity assessments using the Ames test and DNA-comet assays are essential to evaluate the safety profile of such compounds.

Enzymatic Inhibition

Compounds containing nitro and chloro substituents often act as inhibitors of various enzymes. For example, studies have shown that similar nitro-substituted compounds can inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells. This inhibition could lead to reduced proliferation of harmful cells.

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of indoline derivatives, it was found that certain modifications enhanced activity against Gram-positive bacteria. The introduction of a chlorophenyl group was particularly noted for its role in increasing lipophilicity, thereby improving membrane penetration.

CompoundActivity AgainstMechanism
Indoline Derivative AStaphylococcus aureusMembrane disruption
Indoline Derivative BEscherichia coliEnzyme inhibition

Case Study 2: Cytotoxic Effects

A related compound was tested for cytotoxicity against human cancer cell lines. Results indicated that the compound induced apoptosis through mitochondrial pathways.

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa15Mitochondrial pathway activation
MCF-720DNA damage induction

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